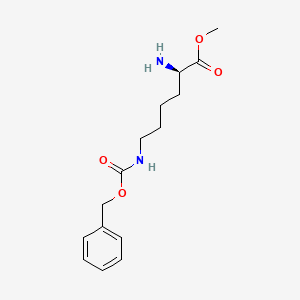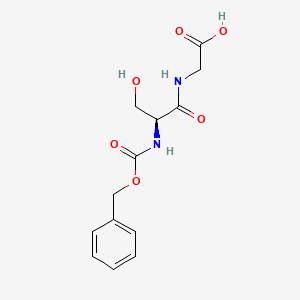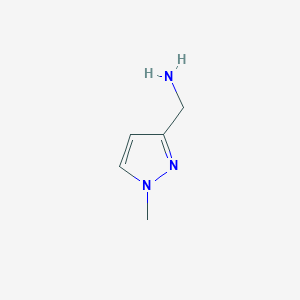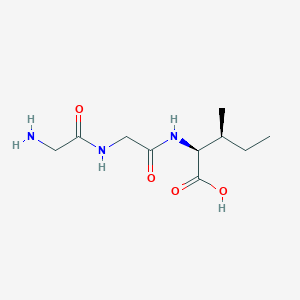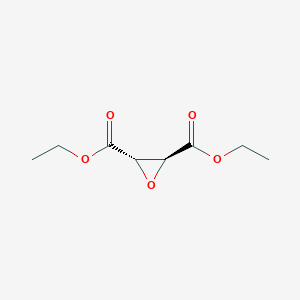
4-Isopropyl-1,3-Thiazol-2-amin
Übersicht
Beschreibung
4-Isopropyl-1,3-thiazol-2-amine is an organic compound with the molecular formula C6H10N2S It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studies have explored its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
4-Isopropyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Isopropyl-1,3-thiazol-2-amine, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of 4-Isopropyl-1,3-thiazol-2-amine with enzymes such as kinases and proteases can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .
Cellular Effects
4-Isopropyl-1,3-thiazol-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression . Additionally, 4-Isopropyl-1,3-thiazol-2-amine can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Isopropyl-1,3-thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in 4-Isopropyl-1,3-thiazol-2-amine allows it to interact with various molecular targets, including enzymes and receptors . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropyl-1,3-thiazol-2-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity over time . Long-term exposure to 4-Isopropyl-1,3-thiazol-2-amine in in vitro or in vivo studies may lead to changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of 4-Isopropyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At higher doses, 4-Isopropyl-1,3-thiazol-2-amine may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are important considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
4-Isopropyl-1,3-thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The metabolic pathways of 4-Isopropyl-1,3-thiazol-2-amine are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Isopropyl-1,3-thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments and tissues. Understanding the transport and distribution of 4-Isopropyl-1,3-thiazol-2-amine is essential for predicting its biological effects and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with carbon disulfide and chloroacetaldehyde, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods: Industrial production of 4-Isopropyl-1,3-thiazol-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, although this is less common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,3-thiazol-2-amine: Known for its potential antileishmanial activity.
5-Bromo-4-isopropyl-1,3-thiazol-2-amine: A brominated derivative with distinct chemical properties.
Uniqueness: 4-Isopropyl-1,3-thiazol-2-amine is unique due to its specific isopropyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Eigenschaften
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXXJBWWYOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427708 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-20-0 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

